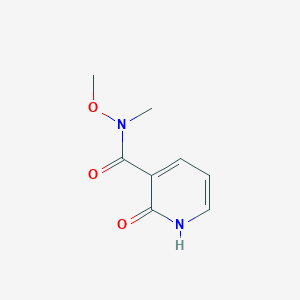

N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-Methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further modified with methoxy and methyl groups (N-methoxy-N-methyl), distinguishing it from other derivatives in this class. These compounds are frequently explored as ligands for cannabinoid receptors (CB2), kinase inhibitors, and intermediates in agrochemical synthesis .

The 2-oxo-1,2-dihydropyridine scaffold is notable for its planar conformation and extended π-conjugation, which facilitates interactions with biological targets. Substituents on the carboxamide group and pyridine ring critically influence pharmacological activity, solubility, and stability .

Properties

IUPAC Name |

N-methoxy-N-methyl-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-10(13-2)8(12)6-4-3-5-9-7(6)11/h3-5H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPGJOHZRNCZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CNC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylamine Derivative Reaction Route

A common laboratory synthesis starts from 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one, which is reacted with hydroxylamine or hydroxylamine hydrochloride in a solvent such as ethylene glycol. This step introduces the N-hydroxy group at the amide position.

- Reaction conditions: Heating under reflux in ethylene glycol.

- Outcome: Formation of N-hydroxy amide intermediate.

Methylation to N-methoxy-N-methyl Amide

Following hydroxylamine addition, methylation is performed to convert the N-hydroxy group to N-methoxy and introduce the N-methyl substituent. Typical methylating agents include methyl iodide or dimethyl sulfate under basic conditions.

- Base: Sodium hydride or potassium carbonate.

- Solvent: Dimethylformamide (DMF) or methanol.

- Temperature: Room temperature to mild heating (25–60 °C).

- Yield: Optimized to achieve high purity and yield.

Alternative Coupling and Alkylation Strategy

Another reported method involves:

- Activation of 2-hydroxy-6-methyl-nicotinic acid using coupling agents such as 2-[(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate] (TBTU) in the presence of triethylamine at low temperature (0 °C).

- Addition of amine nucleophiles (e.g., cycloheptylamine) to form the corresponding carboxamide.

- Subsequent N-alkylation using alkyl halides (e.g., p-fluorobenzyl chloride) in anhydrous DMF with cesium carbonate as base, yielding N-alkylated derivatives.

- Purification by flash chromatography to separate structural isomers.

This approach highlights the versatility of coupling and alkylation steps in preparing substituted pyridine carboxamides, which can be adapted for N-methoxy-N-methyl derivatives.

Summary Table of Key Preparation Steps

| Step No. | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one | Hydroxylamine or hydroxylamine HCl, ethylene glycol, reflux | N-hydroxy amide intermediate | Moderate to good yield |

| 2 | N-hydroxy amide intermediate | Methyl iodide or dimethyl sulfate, base (NaH or K2CO3), DMF or MeOH, 25–60 °C | N-methoxy-N-methyl amide | Optimized for high purity |

| 3 | 2-hydroxy-6-methyl-nicotinic acid | TBTU, triethylamine, 0 °C, then amine (e.g., cycloheptylamine) | Carboxamide derivative | High yield, mild conditions |

| 4 | Carboxamide derivative | Cesium carbonate, alkyl halide (e.g., p-fluorobenzyl chloride), anhydrous DMF, room temp | N-alkylated amide derivatives | Requires chromatographic purification |

Research Findings and Optimization

- Reaction Selectivity: The use of coupling agents like TBTU ensures selective amide bond formation without side reactions.

- Methylation Efficiency: Choice of methylating agent and base affects the degree of methylation and purity of the N-methoxy-N-methyl amide.

- Purification: Flash chromatography and recrystallization are crucial for isolating pure compounds, especially when structural isomers or over-alkylated products form.

- Industrial Scale-Up: Large-scale synthesis optimizes solvent use, temperature control, and reaction time to enhance yield and reduce impurities, often incorporating continuous flow reactors for better scalability.

Analytical Data Supporting Preparation

Typical characterization data for N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide include:

- NMR Spectroscopy: Signals corresponding to methoxy (-OCH3) and methyl (-NCH3) groups on nitrogen, along with aromatic pyridine protons.

- Mass Spectrometry: Molecular ion peak consistent with expected molecular weight.

- Purity Analysis: HPLC or preparative reverse-phase HPLC used for final product purification and purity confirmation.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring, enhancing their chemical and biological properties.

Scientific Research Applications

N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in disease processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Notes:

- DHP : Dihydropyridine; CA : Carboxamide.

- Substituent effects:

Pharmacological and Physical Properties

Receptor Affinity and Selectivity

- CB2 Agonists: Derivatives with aromatic substituents (e.g., benzimidazol-2-yl) exhibit nanomolar CB2 affinity (Ki < 100 nM) and >100-fold selectivity over CB1 .

- Kinase Inhibitors : BMS-777607 (a 2-oxo-DHP analog) inhibits Met kinase with IC₅₀ = 3.9 nM, demonstrating the scaffold’s versatility .

- Target Compound : The N-methoxy-N-methyl group may reduce CB2 affinity compared to aromatic analogs but could improve bioavailability due to increased solubility.

Physical Properties

- Melting Points : Range from 139°C (alkyl-substituted) to 200°C (aromatic-substituted) .

- Synthesis Yields : Typically 70–93% via coupling reactions using BOP reagent or microwave-assisted methods .

Crystallographic and Stability Data

- Planar Conformation : Analogues like N-(3-bromo-2-methylphenyl)-2-oxo-DHP-3-CA form near-planar structures with dihedral angles <10° between aromatic rings, stabilized by N–H···O hydrogen bonds .

- Stability : The N-methoxy group may reduce hydrolytic susceptibility compared to esters or unprotected amides.

Biological Activity

N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a methoxy group and a methyl substitution on the pyridine ring. The molecular formula is with a molecular weight of 174.18 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. For instance, a study reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antiviral Activity

The compound has also shown promise in antiviral applications. Preliminary studies suggest that it may inhibit viral replication in cell cultures infected with influenza virus. The mechanism appears to involve interference with viral entry into host cells, although detailed mechanisms remain to be elucidated .

Potential Therapeutic Applications

This compound is being investigated for its potential as a therapeutic agent in treating neurodegenerative diseases. Research has highlighted its ability to modulate NMDA receptors, which are implicated in conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the biological activity of N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine derivatives:

- Antimicrobial Study : A comparative analysis of various dihydropyridine derivatives showed that N-methoxy-N-methyl variant exhibited superior antimicrobial properties compared to its analogs .

- Neuroprotective Effects : In an animal model of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved cognitive function, suggesting its potential as a neuroprotective agent .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine with target proteins involved in disease pathways. These findings support further exploration of this compound's therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antiviral Activity | Therapeutic Potential |

|---|---|---|---|

| N-Methoxy-N-Methyl Dihydropyridine | High | Moderate | Neuroprotective |

| 4-Methoxy-Dihydropyridine | Moderate | Low | Cardiovascular effects |

| N-Methyl-Dihydropyridine | Low | High | Anticancer properties |

The comparative analysis reveals that N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine stands out due to its multifaceted biological activities.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives?

- Methodology : Refluxing 2-chloronicotinic acid derivatives with substituted anilines in the presence of pyridine and catalytic p-toluenesulfonic acid is a validated approach. For example, similar carboxamides were synthesized via nucleophilic substitution under reflux conditions, followed by crystallization from methanol .

- Key Considerations : Optimize reaction time and stoichiometry to minimize by-products like tautomeric forms.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Techniques :

- NMR : Assign peaks for the methoxy group (~δ 3.3–3.5 ppm) and lactam carbonyl (~δ 160–165 ppm) to confirm regiochemistry .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve tautomeric forms (keto-amine vs. hydroxy-pyridine) and confirm planarity of the dihydropyridine ring .

Q. How can in vitro assays evaluate the biological activity of this carboxamide scaffold?

- Assay Design :

- Enzyme Inhibition : Screen against kinase targets (e.g., Met kinase) using fluorescence polarization or ADP-Glo™ assays .

- Receptor Binding : Employ competitive binding assays (e.g., CB2 receptor) with radiolabeled ligands like SR144528 to quantify IC₅₀ values .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate structure-activity relationships (SAR) for derivatives targeting kinases or GPCRs?

- Protocol :

Docking : Use Glide (Maestro Suite) with a grid encompassing the orthosteric binding pocket (e.g., Met kinase ATP-binding site). Prioritize hydrogen bonding to conserved residues (e.g., K3.28 in CB2) .

MD Simulations : Run 100-ns trajectories in Desmond to assess stability of ligand-receptor complexes and identify critical hydrophobic interactions (e.g., with TM6 residues) .

- Data Interpretation : Compare binding modes of agonists vs. antagonists to rationalize functional selectivity .

Q. What strategies resolve contradictions in biological activity data across different cellular models?

- Case Study : If a derivative shows potent Met kinase inhibition in vitro but poor efficacy in xenografts, evaluate:

- Metabolic Stability : Perform liver microsome assays to identify oxidative metabolites.

- Solubility : Use HPLC to measure kinetic solubility in PBS (pH 7.4) and correlate with oral bioavailability .

Q. How can substituent modifications on the dihydropyridine ring improve selectivity between kinase isoforms?

- Design Principles :

- 4-Position Substitution : Introduce ethoxy groups to enhance aqueous solubility and reduce off-target effects (e.g., against VEGFR2) .

- 3-Carboxamide Optimization : Replace methyl groups with fluorophenyl moieties to exploit hydrophobic pockets in Met kinase .

Q. What experimental and computational approaches validate tautomeric forms of this compound in solution vs. solid state?

- Methods :

- Solid-State : X-ray crystallography confirms the keto-amine tautomer dominates .

- Solution NMR : Compare chemical shifts in DMSO-d₆ vs. CDCl₃; detect enol tautomers via downfield-shifted OH protons (δ > 12 ppm) .

Q. How do pharmacokinetic properties influence the translation of in vitro potency to in vivo efficacy?

- Preclinical Workflow :

ADME Profiling : Assess plasma protein binding (equilibrium dialysis) and CYP450 inhibition.

Xenograft Models : Administer orally (e.g., 50 mg/kg BID) in Met-dependent gastric carcinoma models; monitor tumor volume and plasma exposure via LC-MS/MS .

Methodological Notes

- Contradictory Data : Discrepancies in binding affinities may arise from crystallization conditions (e.g., pH-induced tautomerism) or receptor conformational states (active vs. inactive) .

- Advanced Tools : Combine cryo-EM for receptor-ligand complex resolution with free-energy perturbation (FEP) calculations to predict ΔΔG values for mutant kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.